molecular formula C9H7Cl2N3S B5519924 3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 5785-41-1

3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B5519924
CAS No.: 5785-41-1
M. Wt: 260.14 g/mol
InChI Key: WJKLXZUPGLXUDY-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole is a chemical compound with the molecular formula C10H9Cl2N3S It is known for its unique structure, which includes a triazole ring and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the dichlorobenzyl group.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins essential for the survival and proliferation of microorganisms, making it a potential antimicrobial agent. Additionally, its ability to modulate signaling pathways in cells contributes to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
  • 3-(4-Chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

Uniqueness

3-[(2,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole stands out due to its specific combination of a triazole ring and a dichlorobenzyl group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c10-7-2-1-6(8(11)3-7)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKLXZUPGLXUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350660
Record name STK727735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5785-41-1
Record name STK727735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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